molecular formula C12H19Cl2N3 B11791183 (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B11791183
M. Wt: 276.20 g/mol
InChI Key: RXGRYFOABFXTEX-UHFFFAOYSA-N
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Description

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C12H19Cl2N3. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety linked to a piperidine ring via a methylene bridge, and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with piperidine under specific conditions to form the desired product. The final step involves the addition of methanamine to the piperidine ring, followed by the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and salt formation, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .

Biology

In biological research, this compound is used to study the effects of chloropyridine derivatives on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

It is used in the synthesis of drugs that target specific receptors or enzymes in the body .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring and methanamine group contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C12H19Cl2N3

Molecular Weight

276.20 g/mol

IUPAC Name

[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C12H18ClN3.ClH/c13-12-2-1-11(8-15-12)9-16-5-3-10(7-14)4-6-16;/h1-2,8,10H,3-7,9,14H2;1H

InChI Key

RXGRYFOABFXTEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

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